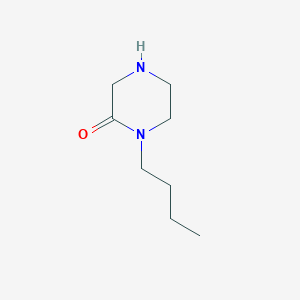

1-Butylpiperazin-2-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

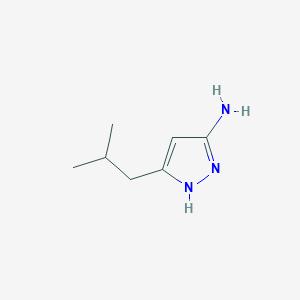

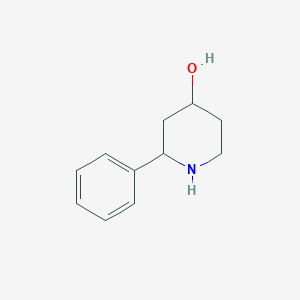

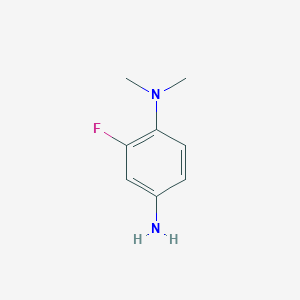

The compound 1-Butylpiperazin-2-one is a chemical structure that serves as a core for synthesizing various derivatives with potential biological activities. The derivatives of this compound have been explored for their affinity towards different receptors in the central nervous system, such as the 5-HT1A and D2 receptors, as well as their ability to inhibit the serotonin transporter .

Synthesis Analysis

The synthesis of derivatives of 1-Butylpiperazin-2-one has been achieved through different methods. One approach involves the synthesis of new 4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives, which have shown high affinity for the 5-HT1A receptor and serotonin transporter inhibition . Another method includes the creation of a 1-benzylpiperazin-2-one nitrone, which undergoes [3+2] cycloadditions with alkynes and alkenes to yield isoxazolines and isoxazolidines, respectively . Additionally, a convenient synthesis of 1,3-substituted-6-phenylpiperazin-2-ones from simple starting materials has been reported, utilizing a two-step procedure involving alkylation and a one-pot reductive amination and cyclization step .

Molecular Structure Analysis

The molecular structure of 1-Butylpiperazin-2-one derivatives is crucial for their interaction with biological targets. The substitution pattern at the phenylpiperazine moiety, for instance, significantly influences the affinity for the 5-HT1A receptor . The molecular structure also allows for further chemical transformations, such as the formation of isoxazolines and isoxazolidines through cycloaddition reactions .

Chemical Reactions Analysis

The chemical reactivity of 1-Butylpiperazin-2-one derivatives includes their ability to participate in cycloaddition reactions. The novel 1-benzylpiperazin-2-one nitrone synthesized can react with alkynes and alkenes to form isoxazolines and isoxazolidines, which can be further reduced to piperazin-2-ones and 1,3-amino alcohols . This reactivity opens up pathways for the generation of diverse compounds with potential pharmacological properties.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 1-Butylpiperazin-2-one derivatives are not detailed in the provided papers, the structural features such as the presence of the butyl group and the piperazine ring suggest that these compounds would exhibit properties typical of organic molecules with amine functionalities. These properties include solubility in organic solvents, potential for hydrogen bonding, and basicity due to the presence of nitrogen atoms .

属性

IUPAC Name |

1-butylpiperazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-2-3-5-10-6-4-9-7-8(10)11/h9H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUDAJBQHQJFGTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCNCC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60630781 |

Source

|

| Record name | 1-Butylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Butylpiperazin-2-one | |

CAS RN |

59702-09-9 |

Source

|

| Record name | 1-Butylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Bromo[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1290378.png)

![tert-butyl N-[(3-amino-1H-indazol-6-yl)methyl]carbamate](/img/structure/B1290389.png)